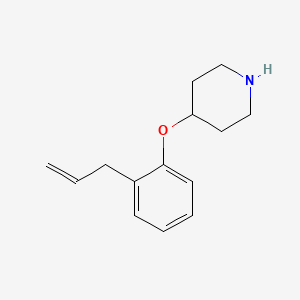

2-Allylphenyl 4-piperidinyl ether

Description

Contextualization within Ether and Piperidine (B6355638) Chemistry

The chemical architecture of 2-Allylphenyl 4-piperidinyl ether incorporates two fundamental and highly significant structural motifs: the ether linkage and the piperidine ring. Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups, are a common feature in a vast array of organic molecules. Aryl allyl ethers, such as the 2-allylphenyl group in the title compound, are of particular interest due to their propensity to undergo the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. libretexts.orglibretexts.org This thermal rearrangement of an allyl phenyl ether to an ortho-allylphenol is a cornerstone of synthetic organic chemistry, providing a route to substituted phenols that are valuable intermediates in the synthesis of more complex molecules. libretexts.orglibretexts.orgresearchgate.net The synthesis of the parent allyl phenyl ether is typically achieved through the Williamson ether synthesis, reacting sodium phenoxide with an allyl halide. wikipedia.org

The piperidine scaffold, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural units in pharmaceuticals and natural products. lifechemicals.comijnrd.orgnih.gov Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as improved solubility and basicity, which can enhance pharmacokinetic profiles. The piperidine ring is a key component in a wide range of drugs, including antihistamines like loratadine, and antipsychotics such as haloperidol (B65202) and risperidone. ijnrd.org Furthermore, many natural alkaloids, which exhibit a broad spectrum of biological activities, feature a piperidine core. lifechemicals.com

The combination of the reactive allyl aryl ether and the pharmacologically significant piperidine ring in 2-Allylphenyl 4-piperidinyl ether creates a molecule with a rich chemical profile and significant potential for further functionalization and investigation.

Significance in Organic Synthesis and Methodological Advancements

The presence of the 2-allylphenyl ether moiety makes 2-Allylphenyl 4-piperidinyl ether a valuable substrate for methodological advancements in organic synthesis. The Claisen rearrangement of this compound would lead to a piperidine-substituted allylphenol, a multifunctional building block for the synthesis of more complex heterocyclic systems. researchgate.net The ability to introduce substituents onto the aromatic ring and the piperidine nitrogen allows for the creation of a diverse library of compounds for screening and development.

The synthesis of piperidine derivatives itself is a major focus of research, with numerous methods developed for their construction, including the hydrogenation of pyridine (B92270) precursors and various cyclization strategies. nih.gov The incorporation of a piperidine ring into a molecule can be a key step in the synthesis of new drug candidates. Research into compounds structurally related to 2-Allylphenyl 4-piperidinyl ether, such as [(aryl)(aryloxy)methyl]piperidine derivatives, has shown their potential as high-affinity ligands for serotonin (B10506) and norepinephrine (B1679862) transporters, suggesting their utility in the development of new antidepressant drugs. nih.gov

The synthetic versatility of both the aryl allyl ether and piperidine components underscores the importance of 2-Allylphenyl 4-piperidinyl ether as a platform for exploring new chemical space and developing novel synthetic transformations.

Overview of Potential Research Trajectories for Aryl Allyl Ethers and Piperidinyl Scaffolds

The unique combination of the aryl allyl ether and piperidine motifs in 2-Allylphenyl 4-piperidinyl ether opens up several promising avenues for future research. A primary trajectory involves the exploration of its pharmacological potential. Given the widespread presence of the piperidine ring in centrally active drugs, it is plausible that derivatives of 2-Allylphenyl 4-piperidinyl ether could exhibit interesting neurological or other biological activities. ijnrd.orgnih.gov For instance, studies on benzophenone-N-ethyl piperidine ether analogues have demonstrated their efficacy as anti-inflammatory agents. nih.gov

Another significant research direction lies in the development of new catalytic methodologies. The allyl group can participate in various transition-metal-catalyzed reactions, offering a handle for further molecular elaboration. The piperidine nitrogen can also act as a ligand for metal catalysts or as an internal base, potentially influencing the stereochemical outcome of reactions.

Furthermore, the Claisen rearrangement product of 2-Allylphenyl 4-piperidinyl ether, a substituted allylphenol, could serve as a precursor for the synthesis of novel heterocyclic compounds with potential applications in materials science or as new pharmaceutical scaffolds. The exploration of the reactivity of this rearranged product could lead to the discovery of new chemical transformations and the construction of complex molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-prop-2-enylphenoxy)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-2-5-12-6-3-4-7-14(12)16-13-8-10-15-11-9-13/h2-4,6-7,13,15H,1,5,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFMCOLVTWOQDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization

Fundamental Synthetic Approaches to 2-Allylphenyl 4-piperidinyl Ether

The foundational methods for constructing the title compound involve classical and modern organic reactions, each with distinct advantages and challenges.

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of 2-Allylphenyl 4-piperidinyl ether, this can be envisioned in two primary disconnection approaches:

Route A: Reaction of 2-allylphenoxide with a suitable 4-halopiperidine derivative.

Route B: Reaction of a 4-hydroxypiperidine (B117109) salt with 2-allylphenyl halide.

The reaction proceeds via an S\textsubscript{N}2 mechanism, where the alkoxide acts as the nucleophile. wikipedia.orgyoutube.com For this reason, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com The choice between Route A and B would depend on the availability and reactivity of the starting materials.

A typical procedure involves the deprotonation of the alcohol (phenol or hydroxypiperidine) with a strong base like sodium hydride to form the more nucleophilic alkoxide. youtube.com The reaction is generally carried out in an aprotic solvent.

Table 1: Key Features of Williamson Ether Synthesis

| Feature | Description | Reference(s) |

| Reaction Type | Nucleophilic Substitution (S\textsubscript{N}2) | wikipedia.orgyoutube.com |

| Reactants | Alkoxide and a primary alkyl halide or tosylate | wikipedia.org |

| Mechanism | Backside attack by the nucleophile on the electrophilic carbon. | wikipedia.org |

| Key Consideration | The alkylating agent should be primary to avoid E2 elimination. | masterorganicchemistry.com |

An alternative strategy involves the initial allylation of a phenol (B47542), followed by the introduction of the piperidine (B6355638) ring. The direct allylation of phenol can be achieved using allyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone. prepchem.com This forms allyl phenyl ether. prepchem.comepa.gov

Subsequent Claisen rearrangement of the allyl phenyl ether, typically by heating, can then be used to introduce the allyl group onto the aromatic ring, primarily at the ortho position, yielding 2-allylphenol (B1664045). researchgate.netub.ro This rearrangement is a key step in positioning the allyl group correctly.

Following the formation of 2-allylphenol, the ether linkage to the piperidine moiety can be formed through a second Williamson ether synthesis or other etherification methods. This multi-step approach allows for a modular synthesis where each component can be introduced sequentially.

The introduction of the piperidine ring is a critical step in the synthesis. There are numerous methods for synthesizing the piperidine core itself, often starting from pyridine (B92270) through catalytic hydrogenation. nih.govdtic.mil For the synthesis of 2-Allylphenyl 4-piperidinyl ether, a pre-functionalized piperidine, such as 4-hydroxypiperidine or a 4-halopiperidine, is typically employed.

The synthesis of substituted piperidones, which are precursors to hydroxypiperidines, can be achieved through methods like the Dieckmann condensation of a diester formed from a primary amine and two moles of an alkyl acrylate (B77674). dtic.milkcl.ac.uk These piperidones can then be reduced to the corresponding 4-hydroxypiperidines. dtic.mil

The direct introduction of the piperidine ring onto the 2-allylphenol can also be achieved through coupling reactions, which are discussed in the following section.

Catalytic Strategies in the Synthesis of 2-Allylphenyl 4-piperidinyl Ether

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Transition metal catalysis, in particular, offers powerful tools for the construction of C-O bonds. nih.govacs.orgnumberanalytics.com

Transition metals like palladium and copper have been extensively used to catalyze the formation of aryl ethers. nih.govacs.org These methods can often overcome the limitations of the classical Williamson ether synthesis, such as the need for harsh reaction conditions.

Palladium catalysts are exceptionally versatile for forming carbon-oxygen bonds. nih.govrsc.org The Buchwald-Hartwig amination, a well-known palladium-catalyzed cross-coupling reaction, has been extended to C-O bond formation for the synthesis of aryl ethers. acs.orgnih.gov This reaction typically involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand.

The general catalytic cycle for a palladium-catalyzed C-O cross-coupling reaction involves several key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (e.g., 2-allylphenyl bromide) to form a palladium(II) intermediate.

Ligand Exchange/Alkoxide Formation: The alcohol (4-hydroxypiperidine) coordinates to the palladium center, often facilitated by a base which deprotonates the alcohol.

Reductive Elimination: The final C-O bond is formed through reductive elimination from the palladium(II) complex, yielding the desired ether product and regenerating the palladium(0) catalyst. libretexts.org

The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands such as those from the Buchwald and Hartwig groups often providing excellent results. acs.org

Table 2: Mechanistic Steps in Palladium-Catalyzed C-O Cross-Coupling

| Step | Description | Reference(s) |

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond. | libretexts.org |

| Transmetalation/Ligand Exchange | The alkoxide replaces the halide on the Pd(II) center. | libretexts.org |

| Reductive Elimination | The aryl group and the alkoxy group couple, forming the ether and regenerating the Pd(0) catalyst. | libretexts.org |

These palladium-catalyzed methods offer a powerful and modular approach to the synthesis of 2-Allylphenyl 4-piperidinyl ether, allowing for the coupling of various substituted phenols and piperidines under relatively mild conditions.

Transition Metal-Catalyzed Etherification and Cross-Coupling Reactions

Nickel(0) Complex-Mediated Allyl Transfer

Nickel(0) complexes are powerful catalysts for a variety of cross-coupling reactions, including the formation of C-O bonds. A potential route to introduce the allyl group onto the phenyl ring could involve a nickel(0)-mediated allyl transfer. In a hypothetical pathway, a precursor such as 2-bromo- or 2-iodophenyl 4-piperidinyl ether could react with an allylating agent in the presence of a Ni(0) catalyst.

The catalytic cycle typically begins with the in-situ formation of the active Ni(0) species from a precursor like [Ni(COD)₂] (bis(1,5-cyclooctadiene)nickel(0)) and a suitable ligand, such as a phosphine ligand. This Ni(0) complex can then undergo oxidative addition with the aryl halide. Subsequent transmetalation with an allyl organometallic reagent (e.g., allylmagnesium bromide) or reaction with an allyl electrophile, followed by reductive elimination, would yield the desired 2-allylphenyl product and regenerate the Ni(0) catalyst. The choice of ligand is crucial in modulating the reactivity and stability of the nickel intermediates.

Heterogeneous Catalysis for Ether Formation

The ether bond in 2-Allylphenyl 4-piperidinyl ether is a key structural feature. Heterogeneous catalysis offers significant advantages for ether synthesis, including ease of catalyst separation and potential for recycling, which aligns with the principles of green chemistry.

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acidic sites, making them effective catalysts for various organic transformations, including etherification. figshare.comFor the synthesis of the target ether, a zeolite catalyst could facilitate the reaction between 2-allylphenol and a suitable piperidine precursor.

The Williamson ether synthesis is a classic method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comwikipedia.orgZeolites can be employed as solid acid catalysts in the alkylation of phenols. pnnl.govIn this context, 2-allylphenol could be reacted with 4-halopiperidine or a protected 4-hydroxypiperidine that is activated under the reaction conditions. The zeolite's acidic sites can activate the hydroxyl group of the phenol or the piperidine precursor, facilitating nucleophilic attack. The shape selectivity of zeolites can also influence the regioselectivity of the reaction, potentially favoring the desired product. researchgate.netThe reaction conditions, such as temperature and the choice of zeolite type (e.g., H-BEA, ZSM-5), would need to be optimized to maximize yield and minimize side reactions like rearrangement or polymerization of the allyl group. researchgate.netresearchgate.net

| Catalyst Type | Reactants | Potential Conditions | Key Advantages |

|---|---|---|---|

| H-BEA Zeolite | 2-Allylphenol, Activated 4-hydroxypiperidine | High temperature, Batch or flow reactor | High activity for phenol alkylation pnnl.govresearchgate.net |

This table presents hypothetical applications of zeolite catalysts for the synthesis of 2-Allylphenyl 4-piperidinyl ether based on their known catalytic activity in similar etherification reactions.

Nanostructured catalysts, such as iron supported on a silica-titania matrix (Fe/SiO₂·TiO₂), offer high surface areas and unique electronic properties that can be beneficial for catalytic applications. These materials can be synthesized via methods like sol-gel and impregnation, resulting in catalysts with controlled particle size and porosity. researchgate.net For the etherification step, a nanostructured catalyst could be employed in a similar fashion to zeolites. The acidic or basic sites on the catalyst surface can facilitate the reaction between 2-allylphenol and a piperidine precursor. A key advantage of iron-based magnetic nanocatalysts is their straightforward separation from the reaction mixture using an external magnet, which simplifies product purification and catalyst recycling. researchgate.netWhile often explored for oxidation or esterification reactions, the surface properties of these materials can be tuned to promote the desired ether formation. researchgate.net

| Nanocatalyst | Preparation Method | Key Features | Potential Application |

|---|

This table illustrates the potential use of nanostructured catalysts for the synthesis of the target compound, drawing on the established properties of these materials.

Catalytic Hydrogenation and Reduction of Piperidine Precursors

The piperidine moiety is a common structural motif in pharmaceuticals and can be synthesized through the catalytic hydrogenation of the corresponding pyridine precursor. This transformation is a reliable and widely used method for producing a variety of substituted piperidines.

The reduction of a suitable pyridine precursor (e.g., 4-hydroxypyridine (B47283) or a derivative) to the corresponding piperidine can be achieved using various heterogeneous catalysts under a hydrogen atmosphere. rsc.orgCatalysts such as platinum(IV) oxide (PtO₂), rhodium on carbon (Rh/C), and ruthenium-based catalysts are highly effective for this transformation. rsc.orgacs.orgThe reaction is typically carried out in a solvent like glacial acetic acid or water at elevated pressures (50-70 bar) and can often proceed at room temperature. rsc.orgThe choice of catalyst and reaction conditions can influence the stereochemistry of the resulting piperidine ring if other chiral centers are present. This method provides an efficient route to the piperidine portion of the target molecule before its coupling to the allylphenyl group.

| Catalyst | Substrate | Typical Conditions | Reference |

| PtO₂ | Substituted Pyridine | 50-70 bar H₂, Glacial Acetic Acid, Room Temperature | rsc.org |

| Rh/C | Pyridines | 5 atm H₂, Water, 80 °C | acs.org |

| γ-Mo₂N | Pyridine | High Temperature and Pressure | pnnl.gov |

This table summarizes common catalytic systems for the hydrogenation of pyridine precursors to piperidines, a key step for synthesizing the piperidine fragment of the target molecule.

Strategic Design of Synthetic Pathways

Multi-Step Synthesis Design and Efficiency

The efficiency of a multi-step sequence can be significantly enhanced by employing modern synthetic strategies such as continuous flow chemistry. mdpi.comIn a flow process, reactants are pumped through a series of reactors containing immobilized reagents or catalysts, allowing for multiple transformations to occur in a continuous stream. This approach can reduce reaction times, improve safety and scalability, and minimize the need for intermediate isolation and purification. A hypothetical flow synthesis of the target molecule could involve a packed-bed reactor with a zeolite catalyst for the etherification step, followed by an in-line reactor for the nickel-catalyzed allylation. Such "telescoped" reactions, where the crude product of one step is used directly in the next, are a hallmark of efficient multi-step synthesis. The design of such a pathway must carefully consider solvent and reagent compatibility between the different steps.

Green Chemistry Principles in Route Development

The development of synthetic routes for 2-Allylphenyl 4-piperidinyl ether can be significantly enhanced by the integration of green chemistry principles. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. For the synthesis of ethers, key areas of focus include the selection of environmentally benign solvents and the use of recoverable and reusable catalysts.

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional ether syntheses often employ volatile organic compounds (VOCs) which can be hazardous to human health and the environment. In the context of synthesizing 2-Allylphenyl 4-piperidinyl ether, likely via a Williamson ether synthesis from 2-allylphenol and a suitable 4-halopiperidine or its tosylate derivative, greener solvent alternatives are highly desirable.

One of the most promising green solvents is water. The use of aqueous media in organic synthesis has gained significant attention due to water's non-toxic, non-flammable, and abundant nature. For the synthesis of ethers, phase-transfer catalysis (PTC) in a biphasic water-organic system or even in entirely aqueous solutions can be highly effective. google.com The use of a phase-transfer catalyst can facilitate the reaction between the water-soluble phenoxide and the organic-soluble piperidinyl halide.

Another green solvent alternative is acetonitrile. nih.gov While still a VOC, it is often considered a more environmentally friendly option compared to chlorinated solvents or aromatic hydrocarbons. Its polar aprotic nature can be well-suited for nucleophilic substitution reactions like the Williamson ether synthesis.

| Solvent System | Relative Reaction Rate | Environmental Considerations |

| Dichloromethane | Moderate | Halogenated solvent, potential carcinogen |

| Toluene | Moderate to High | Aromatic hydrocarbon, volatile, toxic |

| Acetonitrile | High | Less toxic than many other organic solvents, biodegradable nih.gov |

| Water (with PTC) | High | Non-toxic, sustainable, requires catalyst and potentially co-solvent google.com |

| Acetone | Moderate | Low toxicity, but volatile and flammable prepchem.com |

This table presents a qualitative comparison based on general principles of Williamson ether synthesis.

To further enhance the green credentials of the synthesis of 2-Allylphenyl 4-piperidinyl ether, the use of recoverable and reusable catalysts is paramount. In the context of a phase-transfer catalyzed Williamson ether synthesis, the catalyst can be designed for easy separation from the reaction mixture. For instance, polymer-supported phase-transfer catalysts can be readily filtered off after the reaction and reused in subsequent batches, minimizing waste and reducing costs. google.com

Another approach involves the use of heterogeneous catalysts. Zeolites, for example, can act as solid acid or base catalysts in various organic transformations, including ether synthesis. wikipedia.org Their porous structure can provide shape-selectivity, and they can be easily separated from the reaction mixture by filtration and regenerated for reuse. While direct application to the target molecule's synthesis is not documented, the successful use of zeolites in the synthesis of related allyl phenyl ethers suggests their potential applicability. wikipedia.org

The reusability of a catalyst is a key metric in green chemistry. The following table illustrates the potential for catalyst reuse in ether synthesis.

| Catalyst Type | Recovery Method | Potential Reusability |

| Homogeneous (e.g., soluble Pd complex) | Often difficult, may require extraction or distillation | Low |

| Phase-Transfer Catalyst (soluble) | Extraction | Moderate |

| Polymer-Supported PTC | Filtration | High google.com |

| Zeolite | Filtration | High wikipedia.org |

This table provides a general overview of catalyst reusability in relevant synthetic methods.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is a cornerstone of efficient chemical synthesis. For the preparation of 2-Allylphenyl 4-piperidinyl ether, key parameters to consider include temperature, reaction time, the choice of base, and the stoichiometry of the reactants. The goal is to maximize the yield of the desired product while minimizing the formation of byproducts.

In a typical Williamson ether synthesis, a strong base is required to deprotonate the phenolic hydroxyl group of 2-allylphenol, forming the more nucleophilic phenoxide. Common bases include sodium hydride (NaH) and potassium carbonate (K₂CO₃). prepchem.comnih.gov The choice of base can significantly impact the reaction rate and selectivity.

The reaction temperature is another critical variable. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions, such as the Claisen rearrangement of the starting material or product. wikipedia.org Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential.

A systematic approach to reaction optimization often involves a design of experiments (DoE) methodology, where multiple parameters are varied simultaneously to identify the optimal conditions. The following table provides a hypothetical example of a reaction optimization study for the synthesis of 2-Allylphenyl 4-piperidinyl ether.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Acetone | 60 | 8 | 75 prepchem.com |

| 2 | NaH | THF | 25 | 12 | 85 nih.gov |

| 3 | K₂CO₃ | Acetonitrile | 80 | 6 | 88 |

| 4 | NaOH (aq) + PTC | Toluene | 70 | 5 | 92 google.com |

| 5 | Cs₂CO₃ | DMF | 50 | 10 | 90 |

This table is a representative example based on analogous etherification reactions and does not represent experimentally verified data for the target compound.

By carefully selecting green solvents, employing reusable catalysts, and optimizing reaction conditions, the synthesis of 2-Allylphenyl 4-piperidinyl ether can be developed into a highly efficient and environmentally responsible process.

Reaction Mechanisms and Mechanistic Investigations

Pericyclic Rearrangements Involving the Allyl Phenyl Ether Moiety

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are fundamental in understanding the formation of the 2-allylphenyl group. The primary reaction in this class is the Claisen rearrangement, a thermally induced transformation that redefines the carbon skeleton of aryl allyl ethers.

The Claisen rearrangement is a powerful and well-studied carbon-carbon bond-forming reaction. Discovered by Rainer Ludwig Claisen in 1912, this reaction involves the intramolecular rearrangement of an aryl allyl ether upon heating to produce an ortho-allylphenol quora.combyjus.comunacademy.com. This transformation is the foundational step in synthesizing the 2-allylphenol (B1664045) intermediate required for producing 2-Allylphenyl 4-piperidinyl ether. The reaction is a type of libretexts.orglibretexts.org-sigmatropic rearrangement, signifying a concerted process where bonds are broken and formed simultaneously through a six-membered ring transition state byjus.comwikipedia.orglibretexts.org.

The mechanism of the Claisen rearrangement is a concerted pericyclic reaction classified as a libretexts.orglibretexts.org-sigmatropic shift libretexts.orglibretexts.org. This designation indicates that a sigma (σ) bond migrates across a π-electron system, with the breaking and forming bonds located three atoms away from each end of the rearranging system. For an aryl allyl ether, the reaction involves the cleavage of the ether C-O bond and the simultaneous formation of a new C-C bond between the terminal carbon of the allyl group and the ortho carbon of the aromatic ring libretexts.orglibretexts.orglibretexts.org.

The entire process is intramolecular and proceeds through a highly ordered, cyclic six-membered transition state quora.comwikipedia.orgucalgary.ca. Evidence for this intramolecular pathway is supported by crossover experiments, which show no mixing of products when two different ethers are rearranged together, and by isotopic labeling studies. For instance, when the terminal carbon of the allyl group is labeled with carbon-14, this specific carbon is found exclusively bonded to the aromatic ring in the final product, confirming the predicted bond reorganization quora.comlibretexts.orglibretexts.orglibretexts.orglibretexts.org.

The libretexts.orglibretexts.org-sigmatropic rearrangement is an electrocyclic process involving the movement of six bonding electrons within a cyclic transition state byjus.comucalgary.caethz.ch. This initial step disrupts the aromaticity of the phenyl ring, leading to the formation of a non-aromatic intermediate, a 6-allyl-2,4-cyclohexadienone libretexts.orglibretexts.orglibretexts.orglibretexts.org.

This dienone intermediate is unstable and rapidly undergoes tautomerization to restore the energetically favorable aromatic system ucalgary.caresearchgate.net. A proton shift from the ortho position to the ketone oxygen regenerates the aromatic ring, yielding the final, more stable o-allylphenol product byjus.comlibretexts.orglibretexts.orglibretexts.orglibretexts.org. This two-step sequence—a concerted rearrangement followed by tautomerization—is the characteristic mechanism for the aromatic Claisen rearrangement ucalgary.ca.

The Claisen rearrangement exhibits predictable regioselectivity and stereochemical control.

Regioselectivity : In unsubstituted aryl allyl ethers, the allyl group migrates exclusively to the ortho position. If both ortho positions are blocked by other substituents, the allyl group will undergo a subsequent Cope rearrangement from the ortho position to the para position organic-chemistry.org. The electronic nature of substituents on the aromatic ring can also influence the reaction's regioselectivity. Studies on meta-substituted allyl aryl ethers have shown that electron-donating groups tend to favor migration to the position further from the substituent, while electron-withdrawing groups favor migration to the position closer to it wikipedia.orgchemrxiv.orgstackexchange.com.

Stereochemical Control : The rearrangement proceeds preferentially through a highly ordered, chair-like transition state ethz.chorganic-chemistry.orgalmerja.comuchicago.edutcichemicals.com. This preference is a key factor in controlling the stereochemistry of the product, especially when the allyl group is substituted. Substituents on the allyl chain tend to occupy a pseudo-equatorial position in the chair transition state to minimize steric strain, which in turn dictates the geometry of the newly formed double bond in the product almerja.comnih.gov. While a boat-like transition state is also possible, it is generally higher in energy and leads to minor side products organic-chemistry.orgacs.org.

| Factor | Influence | Typical Outcome | Reference |

|---|---|---|---|

| Transition State Geometry | The reaction favors a lower-energy, chair-like transition state over a boat-like one. | High stereoselectivity; substituents on the allyl group prefer an equatorial position. | organic-chemistry.orgalmerja.comuchicago.edu |

| Ring Substituents (Ortho) | Steric hindrance at both ortho positions blocks the initial rearrangement. | Rearrangement occurs at the para position via a tandem Claisen-Cope mechanism. | wikipedia.orgorganic-chemistry.org |

| Ring Substituents (Meta) | The electronic properties of meta-substituents direct the migration. | Electron-donating groups favor the less sterically hindered ortho position; electron-withdrawing groups favor the more sterically hindered one. | chemrxiv.orgstackexchange.com |

While the classic Claisen rearrangement is thermally induced, often requiring high temperatures (200-250 °C), the reaction conditions can be significantly modified by the choice of solvent and the use of catalysts libretexts.orglibretexts.org.

Reaction Medium : The reaction rate is sensitive to the solvent environment. Polar solvents tend to accelerate the rearrangement byjus.comunacademy.comwikipedia.org. Specifically, hydrogen-bonding solvents like ethanol-water mixtures have been shown to provide higher rate constants compared to non-polar or aprotic polar solvents libretexts.orgwikipedia.org. The rate enhancement in polar and especially aqueous media is attributed to the stabilization of the polar transition state through hydrogen bonding acs.orgnih.gov.

Catalysis : To overcome the need for high temperatures, various catalysts have been developed.

Lewis Acids : Lewis acids such as boron trifluoride (BF₃), boron trichloride (BCl₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄) can significantly accelerate the rearrangement, allowing it to proceed at much lower temperatures researchgate.netprinceton.eduacs.org. For example, the use of BCl₃ can enable the reaction to occur at 10 °C acs.org. Lewis acids are thought to catalyze the reaction by coordinating to the ether oxygen, which weakens the C-O bond and facilitates the sigmatropic shift nih.gov. Electrogenerated Lewis acids have also been shown to be highly effective, promoting the reaction at ambient temperatures within minutes acs.orgacs.org.

Brønsted Acids : Protic acids like sulfuric acid (H₂SO₄) and trifluoroacetic acid (TFA) can also catalyze the reaction, although they sometimes lead to side reactions like the cyclization of the resulting phenol (B47542) to form dihydrobenzofurans acs.org.

| Catalyst Type | Example(s) | Effect | Reference |

|---|---|---|---|

| Lewis Acid | BCl₃, BF₃·OEt₂, ZnCl₂, TiCl₄ | Lowers activation energy, allowing for significantly reduced reaction temperatures (e.g., 10 °C). | princeton.eduacs.org |

| Brønsted Acid | H₂SO₄, TFA | Catalyzes the rearrangement but may promote subsequent cyclization reactions. | acs.org |

| Electrogenerated Acid | Boron-based Lewis acids | Enables rapid reaction at ambient temperature, avoiding issues with moisture-sensitive catalysts. | acs.org |

In addition to rearrangement, the allyl group of aryl allyl ethers can undergo isomerization to form the thermodynamically more stable propenyl ethers. This reaction typically involves the migration of the double bond from the terminal (γ,β) position to the (β,α) position relative to the ether oxygen. This process can be catalyzed by bases or transition metals.

Base-catalyzed isomerization, for instance using lithium diisopropylamide (LDA), can convert allylic ethers into (Z)-propenyl ethers with high stereoselectivity at room temperature organic-chemistry.org. The reaction rate is influenced by steric hindrance around the allyl group organic-chemistry.org. Other strong bases can also promote this isomerization, often proceeding through the formation of an ion pair researchgate.netacs.orgthieme-connect.comacs.org. Transition metal complexes involving palladium, rhodium, ruthenium, or rhenium are also effective catalysts for the isomerization of allylic alcohols and ethers, often operating under mild conditions mdpi.comacademie-sciences.fr.

Claisen Rearrangement of Aryl Allyl Ethers

Mechanisms of C-O Bond Formation and Cleavage

The ether linkage in 2-Allylphenyl 4-piperidinyl ether is a key structural feature. Its formation and cleavage are pivotal processes in the synthesis and potential metabolic pathways of this compound.

Nucleophilic Substitution Mechanisms (e.g., SN2)

The formation of the C-O ether bond in 2-Allylphenyl 4-piperidinyl ether can be effectively achieved through a bimolecular nucleophilic substitution (SN2) reaction, a cornerstone of organic synthesis known as the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves the attack of a nucleophile on an electrophilic carbon atom, leading to the displacement of a leaving group in a single, concerted step. youtube.com

In the context of synthesizing 2-Allylphenyl 4-piperidinyl ether, two primary retrosynthetic pathways can be envisioned:

Pathway A: The reaction between a 2-allylphenoxide ion (the nucleophile) and a piperidine (B6355638) ring bearing a good leaving group (e.g., a tosylate or halide) at the 4-position.

Pathway B: The reaction of a 4-hydroxypiperidine (B117109) derivative, deprotonated to form an alkoxide (the nucleophile), with 2-allylphenyl halide or a similar substrate with a suitable leaving group.

The SN2 mechanism is characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group. youtube.commasterorganicchemistry.com This approach leads to an inversion of stereochemistry if the carbon is a chiral center. masterorganicchemistry.com For the reaction to be efficient, steric hindrance at the electrophilic carbon should be minimized. youtube.com Therefore, primary alkyl halides or tosylates are ideal substrates for the Williamson ether synthesis. masterorganicchemistry.comjk-sci.com Secondary halides can also be used, but may lead to a competing elimination (E2) reaction, while tertiary halides are generally unsuitable as they predominantly yield elimination products. masterorganicchemistry.comjk-sci.com

The transition state of the SN2 reaction involves a pentacoordinate carbon atom with partial bonds to both the incoming nucleophile and the departing leaving group. youtube.com The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are often used to solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion. jk-sci.com

| Factor | Favors SN2 Mechanism | Disfavors SN2 Mechanism | Rationale |

|---|---|---|---|

| Substrate (Alkyl Halide/Tosylate) | Methyl > Primary > Secondary | Tertiary | Steric hindrance prevents backside attack by the nucleophile. masterorganicchemistry.comyoutube.com |

| Nucleophile (Alkoxide) | Less hindered alkoxides are generally better, though the alkoxide can be primary, secondary, or tertiary. masterorganicchemistry.com | Highly hindered alkoxides can act as bases, promoting elimination. | Increased basicity can lead to competing E2 elimination reactions. |

| Leaving Group | Good leaving groups (e.g., I-, Br-, OTs-) | Poor leaving groups (e.g., F-, OH-, OR-) | The leaving group must be able to stabilize the negative charge as it departs. wikipedia.org |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Protic (e.g., ethanol, water) | Aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity. jk-sci.com |

Palladium-Catalyzed C-O Bond Activation and Functionalization

While the C-O bond in aryl ethers is generally stable, its cleavage can be achieved using transition metal catalysts, particularly palladium. nih.govpnnl.govnih.gov This process is of significant interest for the derivatization of phenolic compounds and the degradation of lignin, which is rich in aryl ether linkages. The activation of the C-O bond in a molecule like 2-Allylphenyl 4-piperidinyl ether can lead to various functionalizations.

Mechanistic studies have revealed that the palladium-catalyzed cleavage of aryl ethers does not typically proceed through direct oxidative addition to the C(aryl)-O bond, which is thermodynamically challenging. Instead, a common pathway involves the partial hydrogenation of the aromatic ring. nih.govpnnl.gov

A proposed mechanism for the reductive hydrolysis of aryl ethers on a palladium surface involves the following key steps: pnnl.gov

Partial Hydrogenation: The reaction is initiated by the palladium-catalyzed partial hydrogenation of the phenyl group of the aryl ether, forming an enol ether intermediate. nih.govpnnl.gov

Nucleophilic Attack: A nucleophile, such as water or an alcohol, rapidly adds to the electron-rich enol ether. This forms a hemiacetal or ketal intermediate, respectively. nih.govpnnl.gov

Elimination: The intermediate then undergoes elimination to cleave the C-O bond, releasing the corresponding phenol or alkanol and a cyclohexanone or a substituted cyclohexene derivative. nih.gov

This "reductive hydrolysis" or "reductive solvolysis" pathway is distinct from conventional acid-catalyzed hydrolysis as it requires the presence of hydrogen. nih.govpnnl.gov An important feature of this mechanism is that the stronger C(aryl)-O bond is cleaved in preference to the weaker C(alkyl)-O bond. pnnl.gov

Palladium catalysts are also employed in cross-coupling reactions that proceed via C-O bond activation. nih.govnih.gov In these reactions, an ancillary ligand is often crucial for promoting the oxidative addition of palladium(0) to the C-O bond. nih.gov The reactivity of the C-O bond is influenced by the nature of the activating group, with sulfonates like tosylates and mesylates being more reactive than simple ethers. nih.gov

| Catalytic System | Reaction Type | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Supported Pd catalyst with H2 | Reductive Hydrolysis/Solvolysis | Partial hydrogenation of the aryl ring to an enol ether, followed by nucleophilic attack and elimination. | nih.govpnnl.gov |

| Pd(OAc)2 with phosphine (B1218219) ligands (e.g., XPhos, BrettPhos) | Suzuki-Miyaura Cross-Coupling of Aryl Sulfonates | Oxidative addition of Pd(0) to the C-O bond of the sulfonate ester, followed by transmetalation and reductive elimination. | nih.gov |

| [Cp*RhCl2]2 with HCOOH/Et3N | Transfer Hydrogenation for Ether Cleavage | Formation of a metal hydride species that facilitates the reductive cleavage. | liv.ac.uk |

Mechanistic Aspects of Piperidine Ring Construction

The piperidine moiety is a prevalent scaffold in pharmaceuticals and natural products. Its synthesis can be achieved through various strategies, each with its own distinct mechanism.

Hydrosilylation Mechanisms for Nitrogen Heterocycles

The construction of the piperidine ring can be accomplished by the reduction of pyridine (B92270) precursors. Hydrosilylation, the addition of a Si-H bond across a double bond, offers a powerful method for this transformation, often catalyzed by transition metals or strong Lewis acids like borenium ions. nih.govbohrium.com

In borenium-catalyzed hydrosilylation of pyridines, the reaction is believed to proceed through the activation of the pyridine by the electrophilic borenium catalyst. This is followed by the delivery of a hydride from the hydrosilane to the activated pyridine ring. bohrium.com Deuterium labeling studies have suggested that the hydrosilylation of the pyridine can be reversible. bohrium.com The presence of the silane is also crucial to prevent the formation of an adduct between the piperidine product and the borenium catalyst, which could lead to catalyst deactivation. bohrium.com

When combined with hydrogenation, a synergistic effect is observed, allowing for the complete reduction of the N-heterocycle under milder conditions. bohrium.com

Intramolecular Aminomercuration-Rearrangement (IMAMR)

While not as common as other methods, intramolecular aminomercuration-rearrangement (IMAMR) represents a potential pathway for the synthesis of substituted piperidines. This reaction typically involves the cyclization of an unsaturated amine onto a mercury(II)-activated double or triple bond.

The general mechanism for aminomercuration involves:

Activation of the Alkene/Alkyne: The mercury(II) salt, such as Hg(OAc)2 or Hg(OTf)2, coordinates to the π-system of the alkene or alkyne, forming a mercurinium ion intermediate.

Intramolecular Nucleophilic Attack: The nitrogen atom of the amine attacks one of the carbons of the activated π-system in an anti-fashion, leading to the formation of a new C-N bond and a six-membered ring.

Demercuration: The resulting organomercury intermediate is then typically reduced with a reagent like sodium borohydride (NaBH4) to replace the mercury-containing group with a hydrogen atom.

Rearrangements can occur at various stages of this process, depending on the structure of the substrate, potentially leading to different substitution patterns on the piperidine ring.

Double Reduction Strategies for Piperidine Ring Synthesis

A robust and frequently employed strategy for the synthesis of piperidines is the double reduction of pyridine derivatives. nih.gov This approach typically involves a two-step process where the pyridine ring is first partially reduced to a tetrahydropyridine or dihydropyridine intermediate, which is then further reduced to the fully saturated piperidine. nih.gov

An example of this strategy is the efficient asymmetric synthesis of an aminofluoropiperidine, where the first reduction is carried out using sodium borohydride under mild conditions to yield an enamine. nih.gov The key step is the second, asymmetric hydrogenation of this enamine intermediate, often employing a chiral transition metal catalyst, such as a ruthenium(II) or rhodium(I) complex, to induce stereoselectivity. nih.gov

The mechanism of the catalytic hydrogenation of the enamine or iminium ion intermediate typically involves:

Coordination: The unsaturated intermediate coordinates to the metal center of the catalyst.

Oxidative Addition: Molecular hydrogen (H2) adds to the metal center.

Hydride Insertion: A hydride is transferred from the metal to one of the carbons of the double bond.

Reductive Elimination: A second hydride transfer and reductive elimination from the metal center yields the saturated piperidine product and regenerates the active catalyst.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to calculate the properties of molecules. These methods are crucial for understanding the intrinsic characteristics of 2-Allylphenyl 4-piperidinyl ether.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is particularly valuable for predicting the geometries and energies of molecules like 2-Allylphenyl 4-piperidinyl ether.

DFT calculations, often utilizing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can be employed to optimize the molecular geometry of 2-Allylphenyl 4-piperidinyl ether. researchgate.netresearchgate.net These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the planarity of the phenyl and piperidinyl rings and the orientation of the allyl group could be precisely determined. researchgate.net

Furthermore, DFT is instrumental in calculating various molecular properties that dictate the reactivity and stability of the compound. These properties include the distribution of electron density, molecular electrostatic potential (MEP), and global reactivity descriptors. The MEP, for example, can identify the electron-rich and electron-poor regions of the molecule, suggesting likely sites for electrophilic and nucleophilic attack. chemicalbook.com In a related piperidine (B6355638) derivative, MEP studies showed that negative electrostatic potential regions are key sites for electrophilic attack. chemicalbook.com

Illustrative global reactivity descriptors that can be calculated using DFT are presented in Table 1. These descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's reactivity. researchgate.net

Table 1: Illustrative Global Reactivity Descriptors from DFT Calculations for a Related Aryl Ether

| Parameter | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measure of the energy lowering of a molecule when it accepts electrons. |

Data is illustrative and based on principles from studies on related compounds.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Møller–Plesset perturbation theory of the second order (MP2) is a common ab initio method that improves upon the Hartree-Fock method by including electron correlation.

For 2-Allylphenyl 4-piperidinyl ether, MP2 calculations could provide more accurate energies and properties compared to DFT for certain applications, although at a higher computational cost. These calculations would be particularly useful for benchmarking results obtained from DFT and for studying systems where electron correlation effects are especially important.

Mechanistic Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by characterizing the potential energy surface of a reaction. This includes identifying transition states and intermediates and calculating the energy barriers associated with the reaction pathway.

For reactions involving 2-Allylphenyl 4-piperidinyl ether, such as a potential Claisen rearrangement of the allyl group or nucleophilic substitution at the ether linkage, computational modeling can be used to locate and characterize the structures of transition states and any intermediates. researchgate.net

For example, in the piperidinolysis of related aryl ethers, a zwitterionic intermediate is often proposed, formed by the nucleophilic attack of piperidine on the aromatic ring. researchgate.net DFT calculations can optimize the geometry of such an intermediate and the transition states leading to and from it. Frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Once the reactants, intermediates, transition states, and products have been optimized, their electronic energies can be calculated. By including corrections for zero-point vibrational energy, thermal energy, and entropy, the Gibbs free energies of these species can be determined. The Gibbs free energy of activation (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants.

This energy barrier is a critical parameter for determining the rate of a reaction. A lower ΔG‡ corresponds to a faster reaction. For instance, in the study of the piperidinolysis of aryl 1-(2,4-dinitronaphthyl) ethers, the calculation of activation energies helped to elucidate that the reaction proceeds via a two-step mechanism where the proton transfer is the rate-determining step. researchgate.net Similar calculations for reactions of 2-Allylphenyl 4-piperidinyl ether would provide valuable insights into its kinetic behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

The HOMO of a nucleophile interacts with the LUMO of an electrophile. In the context of a reaction involving 2-Allylphenyl 4-piperidinyl ether, the nature and energy of its HOMO and LUMO are critical. For example, if this ether were to react with an electrophile, the reaction would likely occur at the site where the HOMO is localized. Conversely, if it reacts with a nucleophile, the LUMO distribution would indicate the most susceptible site for attack.

The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies a more reactive molecule. chemicalbook.com DFT calculations can provide detailed information about the energies and spatial distributions of the HOMO and LUMO of 2-Allylphenyl 4-piperidinyl ether. This analysis is crucial for understanding its reactivity in various chemical transformations. For many piperidine-containing compounds, the calculated HOMO and LUMO energies confirm that charge transfer occurs within the molecule, which is a key aspect of their reactivity. chemicalbook.com

Table 2: Illustrative Frontier Orbital Energies for a Related Piperidine Derivative

| Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.2 | Electron-donating capability (nucleophilicity) |

| LUMO | -1.8 | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 4.4 | Indicator of chemical stability and reactivity |

Data is illustrative and based on principles from studies on related compounds.

Conformational Analysis and Molecular Dynamics Simulations

The piperidine ring, similar to cyclohexane, typically adopts a chair conformation to minimize steric strain. wikipedia.org However, for substituted piperidines, other conformations like the twist-boat can also be relevant. acs.orgias.ac.in In N-substituted piperidines, the substituent on the nitrogen can significantly influence the ring's conformation. acs.org For 2-Allylphenyl 4-piperidinyl ether, the nitrogen is part of the ether linkage to the phenyl ring. The conjugation of the nitrogen's lone pair with the aromatic system can increase the sp2 character of the nitrogen, leading to a flattening of the geometry around it. acs.org

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like piperidine derivatives over time. researchgate.net Such simulations can reveal the relative stabilities of different conformers and the energy barriers for interconversion between them.

For a molecule like 2-Allylphenyl 4-piperidinyl ether, key conformational questions that could be addressed by MD simulations include:

Piperidine Ring Conformation: While the chair form is generally preferred, the bulky 2-allylphenyl substituent could induce strain, potentially making twist-boat or other non-chair conformations more accessible.

Allyl Group Flexibility: The allyl group itself has rotational freedom around the C-C single bond, which would also be captured in MD simulations.

The relative energies of different conformers are crucial for understanding the molecule's properties and interactions. For N-acylpiperidines, for instance, the energy difference between chair and twist-boat conformations can be around 1.5 kcal/mol. acs.org A similar energy landscape might be expected for 2-Allylphenyl 4-piperidinyl ether.

| Conformation | Key Features | Anticipated Stability for 2-Allylphenyl 4-piperidinyl ether |

| Chair | Lowest energy for unsubstituted piperidine. wikipedia.org | Likely the most stable ground-state conformation. |

| Twist-Boat | Higher energy, but can be stabilized by substituents or protein-ligand interactions. acs.org | May exist in equilibrium with the chair form and could be relevant in biological contexts. |

| Boat | Generally a high-energy transition state between twist-boat forms. ias.ac.in | Unlikely to be a stable, populated conformation. |

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry can predict the reactivity and selectivity of a molecule in various chemical transformations. For 2-Allylphenyl 4-piperidinyl ether, the most likely transformation to consider is the Claisen rearrangement . libretexts.org

The reactivity of the allyl phenyl ether system in this rearrangement is highly dependent on the electronic properties of substituents on the phenyl ring. Density Functional Theory (DFT) calculations are commonly used to model such reactions and predict their activation energies. pku.edu.cn

The piperidinyl group attached to the phenyl ring via an ether linkage at the 4-position of the piperidine ring is expected to be an electron-donating group. This is due to the presence of the nitrogen lone pair, which can donate electron density to the aromatic ring through resonance. This electron-donating character would likely influence the Claisen rearrangement in several ways:

Reactivity: Electron-donating groups generally increase the rate of electrophilic aromatic substitution reactions. While the Claisen rearrangement is a pericyclic reaction, the dearomatization of the ring in the transition state has some electrophilic character. Therefore, the piperidinyl group might be expected to accelerate the rearrangement compared to unsubstituted allyl phenyl ether.

Selectivity: The Claisen rearrangement of allyl phenyl ethers typically proceeds to the ortho position. libretexts.org If both ortho positions are blocked, the rearrangement can occur at the para position. In 2-Allylphenyl 4-piperidinyl ether, the allyl group is already at an ortho position. A potential subsequent rearrangement is less likely under normal conditions.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with reactivity or biological activity, could also be developed for a series of related piperidine derivatives to predict their behavior in various chemical reactions. nih.gov Such models often use descriptors derived from computational chemistry to quantify electronic and steric properties.

The following table summarizes the predicted influence of the piperidinyl substituent on the Claisen rearrangement, based on general chemical principles:

| Property | Influence of 4-Piperidinyl Ether Group | Rationale |

| Reaction Rate | Likely increased | The nitrogen lone pair donates electron density to the phenyl ring, stabilizing the transition state. |

| Regioselectivity | Not applicable for initial rearrangement | The allyl group is already at the ortho position. |

| Activation Energy | Likely decreased | The electron-donating nature of the substituent lowers the energy barrier for the reaction. |

Structural Modification and Derivative Chemistry

Synthesis of Analogues with Varied Allylphenyl Moieties

The synthesis of analogues by altering the allylphenyl portion of the molecule typically involves two primary strategies: modification of the phenyl ring or alteration of the allyl group itself. The foundational structure is often assembled via a Williamson ether synthesis, where a substituted phenol (B47542) reacts with an appropriate piperidinyl electrophile, or vice-versa. dtic.milacs.orgresearchgate.net For instance, the reaction of various substituted phenols with an activated 4-hydroxypiperidine (B117109) derivative allows for the introduction of a wide range of functional groups onto the aromatic ring.

A key approach involves the palladium-catalyzed asymmetric allylic etherification. In this method, a variety of substituted phenol nucleophiles can be reacted with allylic imidates to produce chiral allylic aryl ethers with high enantioselectivity. rsc.org The choice of solvent and the electronic nature of the substituent on the phenol can significantly influence reaction times and yields, though enantioselectivities generally remain high. rsc.org For example, phenols substituted with electron-donating groups or those with ortho-substituents tend to have longer reaction times. rsc.org

The allyl group is also a target for modification. It can undergo various reactions such as oxidation, isomerization, or addition reactions. e3s-conferences.org For example, isomerization of the allyl ether to a propenyl ether can be achieved using strong bases, which alters the electronic properties and subsequent reactivity of the molecule. researchgate.net

| Phenol Substituent | Yield (%) | Enantiomeric Excess (ee, %) | Solvent |

|---|---|---|---|

| None (Phenol) | 88 | 96 | CHCl₃ |

| 4-Methyl | 75 | 96 | CHCl₃ |

| 4-Methoxy | 61 | 96 | CHCl₃ |

| 4-Chloro | 88 | 98 | CHCl₃ |

| 2-Bromo | 87 | 95 | CHCl₃ |

| 4-Acetoxy | 79 | 96 | CH₂Cl₂ |

Synthesis of Analogues with Modified Piperidine (B6355638) Ring Substitutions and Nitrogen Functionalization

The piperidine ring is a common structural motif in pharmacologically active compounds, and methods for its selective functionalization are of significant interest. nih.govktu.edu Direct C-H functionalization of the piperidine ring offers a powerful strategy for creating analogues of 2-Allylphenyl 4-piperidinyl ether with substituents at various positions. The site selectivity of these reactions (i.e., at the C2, C3, or C4 position) can be precisely controlled by the choice of the rhodium catalyst and the nature of the protecting group on the piperidine nitrogen. ub.ro

For example, using an N-Boc protecting group in combination with a rhodium catalyst like Rh₂(R-TCPTAD)₄ can direct functionalization to the C2 position. ub.ro Conversely, employing a different catalyst, such as Rh₂(S-2-Cl-5-BrTPCP)₄, with an N-α-oxoarylacetyl-piperidine substrate can steer the reaction to the C4 position. ub.ro The synthesis of C3-substituted analogues can be accomplished indirectly through the cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by regioselective and stereoselective ring-opening. ub.ro

Nitrogen functionalization is primarily achieved through the use of various protecting groups (e.g., Boc, Cbz, Brosyl), which not only modulate the reactivity of the piperidine ring but can also be replaced with other functional moieties. ub.ro These groups influence the steric and electronic environment around the nitrogen, thereby impacting the site selectivity of C-H functionalization reactions on the ring. ub.ro

| Target Position | Nitrogen Protecting Group | Effective Rhodium Catalyst | Synthetic Strategy |

|---|---|---|---|

| C2 | N-Boc or N-Brosyl | Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄ | Direct C-H Insertion |

| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | Direct C-H Insertion |

| C3 | N-Boc | Not specified for direct insertion | Cyclopropanation of Tetrahydropyridine & Ring Opening |

Stereoselective Synthesis of Enantiopure 2-Allylphenyl 4-piperidinyl Ether Derivatives

The creation of enantiomerically pure derivatives is crucial, as different stereoisomers can have distinct biological properties. Stereoselective synthesis of analogues of 2-Allylphenyl 4-piperidinyl ether can be achieved by controlling the chirality at the piperidine ring or at the allylic ether linkage.

Catalytic asymmetric synthesis provides an elegant method for establishing the stereocenter at the allylic position. The use of chiral palladium complexes, for example, facilitates the reaction between phenol nucleophiles and allylic substrates to yield chiral branched allylic ethers with high levels of enantioselectivity (>90% ee). rsc.org The absolute configuration of the product is determined by the chirality of the catalyst used. rsc.org

For modifications involving the piperidine ring, stereoselectivity can be introduced by starting with enantiopure piperidine precursors or by using stereoselective reactions. ub.ro For instance, the reductive ring-opening of cyclopropane (B1198618) intermediates, used to generate C3-substituted piperidines, can proceed with high stereoselectivity. ub.ro Similarly, hydrogenation of substituted pyridines to piperidines can be rendered stereoselective through the use of chiral catalysts, although this often requires careful optimization of reaction conditions. ktu.edu

| Allylic Imidate Substrate | Phenol Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (E)-N-(Hex-1-en-3-yl)-2,2,2-trichloroacetimidate | Phenol | 88 | 96 |

| (E)-N-(Hex-1-en-3-yl)-2,2,2-trichloroacetimidate | 4-Chlorophenol | 88 | 98 |

| (E)-N-(4-Phenylbut-1-en-3-yl)-2,2,2-trichloroacetimidate | Phenol | 85 | 98 |

| (E)-N-(But-1-en-3-yl)-2,2,2-trichloroacetimidate | Phenol | 61 | 90 |

Preparation of Conjugates and Polymeric Derivatives

The synthesis of conjugates and polymeric derivatives expands the utility of the 2-Allylphenyl 4-piperidinyl ether scaffold into materials science and chemical biology.

Polymeric Derivatives: The allyl group on the phenyl ether is a polymerizable moiety. Radical polymerization of allyl phenyl ether can be initiated, for example, by gamma radiation. dtic.mil However, the polymerization of allyl monomers can be complex due to degradative chain transfer to the monomer. researchgate.net A specific mechanism known as cyclolinear polymerization has been observed for diallyl monomers, which can lead to polymers with high molecular weight containing five- and six-membered rings within the polymer chain. e3s-conferences.org Allyl phenyl ether has also been studied as a comonomer in radical polymerizations with monomers like acrylonitrile (B1666552) and methyl methacrylate, where it can be incorporated into the resulting polymer chain. researchgate.net Research into poly(allyl glycidyl (B131873) ether) (PAGE) has shown that the pendant allyl groups are highly amenable to post-polymerization modification via thiol-ene "click" chemistry, a strategy that could be applied to polymers derived from 2-Allylphenyl 4-piperidinyl ether. nih.govnih.gov

Conjugates: The chemical handles on the 2-Allylphenyl 4-piperidinyl ether structure allow for its conjugation to other molecules. For example, a piperidine-containing scaffold has been conjugated to the acrylate (B77674) molecule INF39 to create a novel NLRP3 inhibitor. nih.gov This demonstrates how the piperidine nitrogen or a functional group on the ring can serve as an attachment point for creating more complex molecular architectures. Furthermore, the allyl group itself is an excellent handle for conjugation. The thiol-ene reaction provides a highly efficient and orthogonal method for attaching thiol-containing molecules, such as peptides or N-acetylcysteine (NAC), to an allyl-functionalized backbone under mild conditions. nih.gov This approach could be used to link 2-Allylphenyl 4-piperidinyl ether derivatives to biomolecules or surfaces.

Structure Activity Relationship Sar Studies in Chemical Biology

General Principles of Structure-Activity Relationship in Chemical Compounds

The structure-activity relationship (SAR) is a foundational concept in medicinal chemistry and pharmacology that links the chemical structure of a molecule to its biological activity. ontosight.aiwikipedia.org First conceptualized in 1868, the core idea of SAR is that the biological effect of a compound is directly related to its three-dimensional structure and the chemical properties of its constituent atoms and functional groups. ontosight.aiwikipedia.org By analyzing SAR, chemists can identify the specific structural components, known as a pharmacophore, responsible for a molecule's desired biological effect. ontosight.ai

The process of SAR analysis involves the systematic modification of a "lead compound"—a molecule with known biological activity. drugdesign.org Medicinal chemists synthesize a series of analogues by altering the lead's structure in specific ways, such as:

Altering Functional Groups: Adding, removing, or replacing functional groups can significantly change a compound's solubility, stability, reactivity, and interactions with biological targets. drugdesign.orgfiveable.me For instance, if an analogue with a modified group loses activity, the original group is considered essential. drugdesign.org

Modifying the Molecular Scaffold: Changing the size of rings or the degree of ring fusion can alter a molecule's rigidity and conformational flexibility, which affects how it fits into a target's binding site. fiveable.me

Homologation and Chain Branching: Systematically adding methylene (B1212753) (-CH2-) groups or creating branches in alkyl chains can influence potency and selectivity by affecting the molecule's shape and steric profile. fiveable.me

Stereochemistry: The spatial arrangement of atoms is critical, as different enantiomers (mirror-image isomers) of a chiral molecule can have vastly different biological activities and effects. fiveable.me

The insights gained from these modifications help researchers optimize a compound's properties to enhance efficacy, improve selectivity for its intended target, and reduce undesirable side effects. ontosight.aislideshare.net This iterative process of design, synthesis, and testing is fundamental to drug discovery. ontosight.ai In more advanced applications, quantitative structure-activity relationships (QSAR) are developed, using statistical models to create a mathematical correlation between chemical structure and biological activity, which can then predict the potency of new, untested compounds. ontosight.aiwikipedia.orgfiveable.me

SAR of Aryl Ether Motifs in Ligand Design

The oxygen atom in the ether linkage is a hydrogen bond acceptor, a property that can be crucial for anchoring a ligand to its biological target, such as a receptor or enzyme. drugdesign.org The aromatic ring, as seen in the "2-allylphenyl" portion of 2-allylphenyl 4-piperidinyl ether, can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions with the target protein.

SAR studies on diaryl ether derivatives have shown that the nature and position of substituents on the aromatic ring are critical for activity. For example, in one study of diaryl ethers with antitumor activity, the addition of a chlorine or hydroxyl group at the para-position of one of the phenyl rings was found to significantly enhance biological activity. nih.gov This highlights how electronic and steric modifications to the aryl portion of the ether can modulate its interaction with a target.

Furthermore, the flexibility of the ether bond allows the aryl group to adopt various conformations, which can be advantageous for fitting into a binding pocket. However, this flexibility can also be a liability if it leads to a loss of binding entropy. Therefore, medicinal chemists often explore constrained analogues to lock the molecule into a more active conformation. The synthesis of aryl ethers, often achieved through methods like the Ullmann or Chan-Lam couplings, allows for a wide variety of structural analogues to be created for SAR studies. organic-chemistry.org

SAR of Piperidine (B6355638) Scaffolds in Molecular Recognition

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals and natural alkaloids. nih.govresearchgate.net Its ubiquity is due to its favorable properties: the sp3-hybridized framework provides a three-dimensional structure that can effectively orient substituents in space to interact with biological targets. nih.govencyclopedia.pub The nitrogen atom is basic and is typically protonated at physiological pH, allowing it to form key ionic interactions or hydrogen bonds with receptors and enzymes. encyclopedia.pub

SAR studies involving the piperidine scaffold focus on several key areas of modification:

Substitution on the Nitrogen Atom: The substituent on the piperidine nitrogen plays a crucial role in determining activity and selectivity. For example, in a series of 4-oxypiperidine ethers, a benzyl (B1604629) group on the nitrogen was found to be optimal for high affinity at the histamine (B1213489) H₃ receptor. nih.gov

Ring Substitution: The position, number, and stereochemistry of substituents on the carbon atoms of the piperidine ring heavily influence molecular recognition. In a series of GLP-1R agonists, a substituent at the 3-position of the piperidine ring resulted in significantly higher potency compared to a substituent at the 4-position. thieme-connect.com Similarly, adding a substituent at the 2-position of the piperidine ring has been shown to enhance aqueous solubility in some compound series. thieme-connect.com

Conformational Control: The piperidine ring typically exists in a chair conformation. The orientation of substituents (axial vs. equatorial) can be critical for proper alignment within a binding site.

The versatility of the piperidine scaffold allows it to serve as a central building block for creating diverse chemical libraries aimed at a wide range of biological targets, from G-protein coupled receptors to enzymes. nih.govencyclopedia.pub

Investigating Receptor Binding Affinities and Selectivity (Non-Clinical Context)

The binding affinity (often expressed as Kᵢ, the inhibition constant) and selectivity of a ligand for its target receptor over other receptors are critical parameters evaluated in early-stage, non-clinical research. The aryl ether and piperidine motifs found in 2-allylphenyl 4-piperidinyl ether are common in ligands designed for various receptors, including dopamine (B1211576), serotonin (B10506), and histamine receptors.

SAR studies provide a roadmap for optimizing these properties. For instance, in the development of ligands for the dopamine D4 receptor, a series of 4-N-linked-heterocyclic piperidine derivatives were synthesized. An optimized compound from this series demonstrated high affinity for the human D4 receptor (Kᵢ = 5.2 nM) and over 300-fold selectivity against the D2 and D3 receptor subtypes. nih.gov

In another study focusing on multi-target ligands, a series of 4-oxypiperidine ethers were designed to bind to the histamine H₃ receptor (H₃R). Modifications to both the aryl ether component and the substituent on the piperidine nitrogen were explored. The most promising compound, ADS031, which features a naphthalene (B1677914) ring in the ether portion and a benzyl group on the piperidine nitrogen, showed a high binding affinity of 12.5 nM for the human H₃R. nih.gov

The table below summarizes representative data from SAR studies on piperidine-containing compounds, illustrating how structural changes impact receptor affinity.

Table 1: Receptor Binding Affinities of Piperidine Derivatives

| Compound | Target Receptor | Kᵢ (nM) | Key Structural Features |

|---|---|---|---|

| Compound 13 | Dopamine D4 | 5.2 | Optimized N-linked heterocyclic piperidine |

| ADS031 | Histamine H₃ | 12.5 | Naphthalene ether, N-benzyl piperidine |

| UCM-2550 | Serotonin 5-HT₁ₐ | 2.4 | Bicyclohydantoin and arylpiperazine moiety |

Data sourced from references nih.govnih.govresearchgate.net. This table is for illustrative purposes and shows how different structural frameworks containing piperidine can be optimized for high affinity at specific receptors.

These studies demonstrate that subtle changes, such as modifying the aryl group or the piperidine substituents, can lead to significant shifts in both binding affinity and the selectivity profile of a compound. nih.govnih.gov

Enzyme Inhibition Profiling (Non-Clinical Context)

In addition to receptor binding, the structural motifs of 2-allylphenyl 4-piperidinyl ether are relevant to the design of enzyme inhibitors. Non-clinical enzyme inhibition profiling is a key part of characterizing a new chemical entity. The piperidine scaffold is found in numerous enzyme inhibitors, targeting classes such as cholinesterases and monoamine oxidases (MAO). encyclopedia.pubnih.gov

For example, a study of 4-oxypiperidine ethers investigated their dual ability to act as H₃R antagonists and cholinesterase inhibitors, which is relevant for Alzheimer's disease research. nih.gov The lead compound, ADS031, not only showed high H₃R affinity but also inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC₅₀ values of 1.537 µM and 1.353 µM, respectively. The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. nih.gov Another compound in the series, ADS021, was a more potent BuChE inhibitor with an IC₅₀ of 0.559 µM. nih.gov

SAR studies on piperine, a natural product containing a piperidine ring, have also guided the development of MAO inhibitors. These studies revealed that the inhibitory activity and selectivity for MAO-A versus MAO-B could be tuned by modifying the linker between the piperidine and another aromatic ring system. nih.gov For instance, one study found that para-substitution on a piperidine ring was preferable to meta-substitution, and the addition of a hydroxyl group enhanced the MAO inhibitory effect. nih.gov

The table below presents data on the enzyme inhibitory activity of various piperidine derivatives.

Table 2: Enzyme Inhibition by Piperidine Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Key Structural Features |

|---|---|---|---|

| ADS031 | Acetylcholinesterase (AChE) | 1.537 | Naphthalene ether, N-benzyl piperidine |

| ADS031 | Butyrylcholinesterase (BuChE) | 1.353 | Naphthalene ether, N-benzyl piperidine |

| ADS021 | Butyrylcholinesterase (BuChE) | 0.559 | Phenyl ether, N-benzyl piperidine |

| Piperine | Monoamine Oxidase-A (MAO-A) | 20.9 | Piperine natural product scaffold |

| Piperine | Monoamine Oxidase-B (MAO-B) | 7.0 | Piperine natural product scaffold |

| Compound 6 | Cholesterol 24-hydroxylase (CH24H) | 0.0081 | 4-phenylpyridine (B135609) with piperidin-1-yl group |

Data sourced from references nih.govnih.govacs.org. This table illustrates the IC₅₀ values for different piperidine-containing compounds against various enzyme targets.

These findings underscore the importance of the piperidine scaffold in enzyme inhibitor design and demonstrate how systematic structural modifications can be used to fine-tune potency and selectivity against specific enzyme targets. nih.govnih.govacs.org

Future Research Directions and Emerging Methodologies for 2 Allylphenyl 4 Piperidinyl Ether